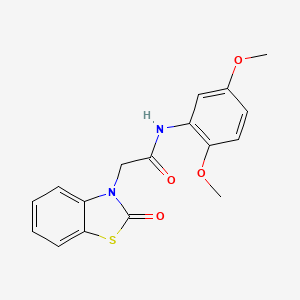

N-(2,5-dimethoxyphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The chemical compound belongs to a family of molecules that have been extensively studied for their unique chemical structures and potential applications in various fields, such as pharmaceuticals and materials science. These compounds are characterized by the presence of a benzothiazole moiety, which is known for its biological activity and chemical versatility.

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions catalyzed by carbodiimide, as reported by Yu et al. (2014) for derivatives that include thiadiazolyl and benzothiazolyl moieties (Yu et al., 2014). These methods highlight the importance of efficient catalysis in creating complex molecules with high purity and yield.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques like X-ray crystallography, as seen in the study by Bunev et al. (2013), which detailed the structure of an adamantyl-substituted benzothiazolyl acetamide (Bunev et al., 2013). These analyses provide insights into the planar nature of the benzothiazole moiety and its interaction with other parts of the molecule.

Chemical Reactions and Properties

Chemical properties of these compounds include their reactivity towards other chemicals and their behavior under different conditions. The synthesis and properties of benzothiazole derivatives often involve reactions with amines, alcohols, and acids, showcasing a wide range of chemical reactivity and the potential for diverse chemical modifications.

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystallinity, are crucial for their application in material science and pharmaceutical formulations. For example, the crystal structure analysis provides valuable information on intermolecular interactions and stability (Nayak et al., 2013).

Chemical Properties Analysis

Chemical properties, including acidity (pKa values), reactivity, and stability under various conditions, are fundamental for understanding the behavior of these compounds in biological systems and industrial applications. Duran and Canbaz (2013) conducted a study on the pKa determination of benzothiazole acetamide derivatives, providing insights into their acid-base behavior (Duran & Canbaz, 2013).

Scientific Research Applications

Antitumor Activity

Benzothiazole derivatives have been synthesized and evaluated for their antitumor activity against a variety of cancer cell lines. For example, Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and screened them for potential antitumor activity in vitro. Some compounds showed considerable anticancer activity, highlighting the therapeutic potential of benzothiazole derivatives in oncology research L. Yurttaş, Funda Tay, Ş. Demirayak, 2015.

Antimicrobial Properties

Research also demonstrates the antimicrobial potential of benzothiazole derivatives. Mokhtari and Pourabdollah (2013) synthesized N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives and found them to be more effective against fungi than bacteria, indicating their use in developing new antimicrobial agents B. Mokhtari, K. Pourabdollah, 2013.

Photophysical Properties and Material Science Applications

Benzothiazole derivatives have been explored for their photophysical properties and potential applications in materials science. Balijapalli et al. (2017) synthesized hydrogen bond associated N-(benzo[d]thiazol-2-yl) acetamides and studied their photophysical properties, which could have implications for their use in dye-sensitized solar cells and as photosensitizers Umamahesh Balijapalli et al., 2017.

properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c1-22-11-7-8-14(23-2)12(9-11)18-16(20)10-19-13-5-3-4-6-15(13)24-17(19)21/h3-9H,10H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAYHRNEHWPMQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CN2C3=CC=CC=C3SC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethoxyphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3S*,4R*)-1-(1-isoquinolinyl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5542780.png)

![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5542794.png)

![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[4-(2-furyl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B5542810.png)

![N,N,2-trimethyl-6-[4-(4-phenylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5542830.png)

![N-methyl-6-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]-4-(pyrrolidin-1-ylcarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B5542831.png)

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide](/img/structure/B5542857.png)

![N-(2-{4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5542869.png)